Encaleret

Description

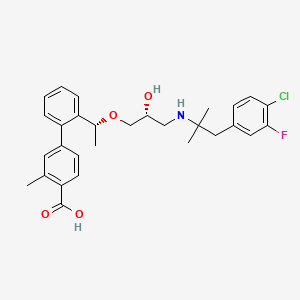

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

787583-71-5 |

|---|---|

Formule moléculaire |

C29H33ClFNO4 |

Poids moléculaire |

514.0 g/mol |

Nom IUPAC |

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |

InChI |

InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1 |

Clé InChI |

UNFHDRVFEQPUEL-DENIHFKCSA-N |

SMILES isomérique |

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |

SMILES canonique |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

JIT-305; JIT305; JIT 305; Encaleret |

Origine du produit |

United States |

Foundational & Exploratory

Encaleret's Mechanism of Action in Autosomal Dominant Hypocalcemia Type 1 (ADH1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder characterized by hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels.[1][2] The disease arises from gain-of-function mutations in the Calcium-Sensing Receptor (CaSR) gene, leading to a constitutively active receptor that misinterprets normal blood calcium levels as high.[3][4][5] Encaleret, an investigational small molecule, is a negative allosteric modulator of the CaSR, designed to counteract the effects of these activating mutations.[1][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound in ADH1, supported by quantitative data from clinical trials and detailed experimental protocols.

Pathophysiology of Autosomal Dominant Hypocalcemia Type 1 (ADH1)

The CaSR, a G-protein coupled receptor, is a critical regulator of calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1][4] In healthy individuals, the CaSR senses extracellular calcium levels and modulates PTH secretion and renal calcium reabsorption to maintain calcium balance.[4]

In ADH1, gain-of-function mutations in the CASR gene result in a leftward shift of the calcium-PTH response curve.[4][5] This heightened sensitivity to calcium leads to the suppression of PTH secretion even at low to normal calcium concentrations.[4] Consequently, this leads to:

-

Hypocalcemia: Reduced PTH levels impair the mobilization of calcium from bone and decrease the renal production of active vitamin D (calcitriol), leading to lower intestinal calcium absorption and low blood calcium levels.[8]

-

Hypercalciuria: The combination of low PTH and the direct effect of the overactive CaSR in the renal tubules leads to decreased calcium reabsorption and excessive calcium excretion in the urine.[4][5] This can result in nephrocalcinosis, nephrolithiasis, and impaired kidney function.[8][9]

-

Inappropriately Low Parathyroid Hormone (PTH): Despite low blood calcium, the parathyroid glands fail to mount an adequate PTH response due to the over-sensitive CaSR.[3][4]

Conventional treatment with calcium and active vitamin D supplements can partially alleviate hypocalcemia but often exacerbates hypercalciuria, increasing the risk of renal complications.[7][10]

This compound: A Targeted Approach

This compound is an orally administered small molecule that acts as a negative allosteric modulator of the CaSR.[6][7] It selectively antagonizes the CaSR, thereby reducing its sensitivity to extracellular calcium.[3][11] This targeted approach aims to correct the underlying pathophysiology of ADH1.[11]

Mechanism of Action

This compound binds to the CaSR and induces a conformational change that reduces the receptor's affinity for calcium.[12] This effectively shifts the calcium-PTH response curve to the right, towards a more physiological state.[13] By antagonizing the gain-of-function CaSR, this compound is expected to:

-

Increase PTH Secretion: By "re-sensitizing" the parathyroid glands to ambient calcium levels in a more normal fashion, this compound allows for a more physiological secretion of PTH in response to low blood calcium.[14][15]

-

Normalize Serum Calcium: The increased PTH levels stimulate calcium release from bone, enhance renal calcium reabsorption, and promote the synthesis of active vitamin D, all of which contribute to raising blood calcium levels into the normal range.[8]

-

Reduce Urinary Calcium Excretion: this compound's antagonism of the CaSR in the kidneys directly promotes renal calcium reabsorption, while the restored PTH levels further contribute to reducing urinary calcium loss.[13][15]

The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor and the proposed mechanism of action for this compound.

Caption: CaSR signaling in ADH1 and this compound's mechanism of action.

Clinical Evidence: Summary of Quantitative Data

Clinical trials have demonstrated this compound's ability to normalize key biochemical parameters in patients with ADH1. The following tables summarize the quantitative data from the Phase 2b and the pivotal Phase 3 (CALIBRATE) studies.

Table 1: Phase 2b Study - Biochemical Parameters[16][17]

| Parameter | Baseline (Mean ± SD) | End of Period 2, Day 5 (Mean ± SD) | Period 3, Week 24 (Mean ± SD) |

| Corrected Serum Calcium (mg/dL) | 7.1 ± 0.4 | 8.6 ± 0.7 | 9.0 ± 0.6 |

| Intact PTH (pg/mL) | 6.3 ± 7.8 | 40.5 ± 37.5 | 31.3 ± 20.8 |

| 24-hour Urine Calcium (mg/day) | 395 ± 216 | 179 ± 108 | 189 ± 72 |

| Serum Phosphate (mg/dL) | 4.5 ± 1.1 | 3.2 ± 0.7 | 3.5 ± 0.6 |

Normal Ranges: Corrected Serum Calcium: 8.4-10.2 mg/dL; Intact PTH: 10-65 pg/mL; 24-hour Urine Calcium: <250-300 mg/day; Serum Phosphate: 2.3-4.7 mg/dL.

Table 2: Phase 3 CALIBRATE Study - Primary and Key Secondary Endpoints[3][18][19][20]

| Endpoint | This compound Treatment (Week 24) | Conventional Therapy (Week 4) | p-value |

| Proportion of participants achieving both target serum and urine calcium levels | 76% (34 of 45) | 4% (2 of 45) | <0.0001 |

| Proportion of participants with intact PTH above the lower limit of the reference range | 91% | 7% | <0.0001 |

Table 3: Phase 3 CALIBRATE Study - Changes in Biochemical Parameters[3]

| Parameter | Mean Change from Baseline (Week 4 to Week 24) | p-value |

| Corrected Serum Calcium | +0.82 mg/dL | <0.0001 |

| 24-hour Urine Calcium | -200 mg/day | <0.0001 |

Experimental Protocols

The clinical development of this compound has involved rigorous study designs to evaluate its safety and efficacy in the ADH1 population.

Phase 2b Study (NCT04581629)[12][16][21]

-

Study Design: An open-label, dose-ranging study consisting of three periods.

-

Participant Population: 13 adults with a confirmed diagnosis of ADH1 due to various CASR gene variants.[16][17]

-

Intervention: Oral this compound administered twice daily. Doses were individually titrated. Conventional therapy (calcium and active vitamin D) was discontinued (B1498344) prior to this compound initiation.[16][17]

-

Key Assessments: Serial 24-hour blood and urine sampling for biochemical parameters including serum calcium, PTH, urine calcium, and phosphate.[16]

The following diagram outlines the experimental workflow of the Phase 2b clinical trial.

Caption: Phase 2b clinical trial workflow for this compound in ADH1.

Phase 3 CALIBRATE Study (NCT05680818)[3][19][22][23]

-

Study Design: A randomized, open-label study comparing the efficacy and safety of this compound to standard of care.[2][18] The study included a titration phase of approximately 20 weeks, followed by a 4-week maintenance phase.[19]

-

Participant Population: Adults with a confirmed diagnosis of ADH1.[19][18]

-

Intervention:

-

Primary Endpoint: The proportion of participants achieving both serum calcium within the target range (8.3-10.7 mg/dL) and 24-hour urine calcium within the target range (<300 mg/day for males and <250 mg/day for females) at Week 24.[3][19]

-

Key Secondary Endpoints: Comparison of the proportion of participants meeting the primary endpoint between the this compound and standard of care groups, and the proportion of participants with intact PTH levels above the lower limit of the reference range.[3][19]

The logical relationship for the primary endpoint of the CALIBRATE trial is depicted in the diagram below.

Caption: Logical diagram for the CALIBRATE trial's primary endpoint.

Conclusion

This compound represents a promising, molecularly targeted therapeutic for Autosomal Dominant Hypocalcemia Type 1.[17] By acting as a negative allosteric modulator of the pathogenic, gain-of-function Calcium-Sensing Receptor, this compound has demonstrated in clinical trials the ability to restore mineral homeostasis by normalizing serum calcium, parathyroid hormone, and urinary calcium levels.[3][15][20] The data from the Phase 2b and Phase 3 CALIBRATE studies provide strong evidence for its efficacy and safety in this patient population.[2][3] Further long-term studies will continue to elucidate the full therapeutic potential of this compound in the management of ADH1.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. bridgebio.com [bridgebio.com]

- 8. BridgeBio to Report Phase 3 Results for this compound in ADH1 CALIBRATE Study on Wednesday, October 29th - BioSpace [biospace.com]

- 9. ASBMR 2024 Annual Meeting [asbmr.confex.com]

- 10. BridgeBio Pharma Announces Updated Phase 2B Data for this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrating Blood and Urine Calcium Normalization in Trial Participants [prnewswire.com]

- 11. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. reachmd.com [reachmd.com]

- 14. researchgate.net [researchgate.net]

- 15. BridgeBio Pharma Announces New England Journal of Medicine Publication of Positive this compound Proof-of-Concept Phase 2b Results in Patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]

- 16. OR21-2 this compound (CLTX-305) Restored Mineral Homeostasis in a Phase 2 Study in Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. bridgebio.com [bridgebio.com]

Pathophysiology of Autosomal Dominant Hypocalcemia Type 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder of calcium homeostasis characterized by hypocalcemia, inappropriately low or normal parathyroid hormone (PTH) levels, and relative hypercalciuria.[1][2] This condition arises from heterozygous gain-of-function mutations in the CASR gene, which encodes the calcium-sensing receptor (CaSR). The enhanced sensitivity of the CaSR to extracellular calcium leads to a downward resetting of the calcium-PTH relationship, resulting in suppressed PTH secretion and increased urinary calcium excretion even in the presence of low serum calcium. This guide provides an in-depth overview of the molecular and cellular pathophysiology of ADH1, detailed experimental protocols for its study, and quantitative data on its biochemical hallmarks.

Genetic Basis and Molecular Pathophysiology

ADH1 is caused by heterozygous activating mutations in the CASR gene, located on chromosome 3q21.1.[2] The CaSR is a G-protein coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidneys, where it plays a pivotal role in regulating calcium homeostasis.[3] In ADH1, gain-of-function mutations in CASR lead to a leftward shift in the receptor's concentration-response curve, making it hypersensitive to extracellular calcium ions (Ca2+e).[1] Consequently, at any given Ca2+e concentration, the mutant CaSR is more active than the wild-type receptor. This increased activity in the parathyroid glands suppresses the synthesis and secretion of PTH, a key hormone for raising blood calcium levels. In the kidneys, the activated CaSR inhibits calcium reabsorption in the thick ascending limb of the loop of Henle, leading to hypercalciuria.

Signaling Pathways in ADH1

The CaSR couples to multiple intracellular signaling pathways, primarily through the G-proteins Gq/11 and Gi. In ADH1, the gain-of-function mutations in CaSR lead to constitutive or enhanced activation of these pathways at lower extracellular calcium concentrations.

Parathyroid Gland Signaling

In the parathyroid chief cells, activation of the CaSR by extracellular calcium normally inhibits PTH secretion. This is mediated by:

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for inhibiting PTH secretion.

-

Gi Pathway: The CaSR also couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels further contribute to the suppression of PTH secretion.

In ADH1, the mutant CaSR is overly active, leading to exaggerated downstream signaling and profound suppression of PTH release even when serum calcium is low.

Renal Tubule Signaling

In the thick ascending limb of the loop of Henle, the CaSR on the basolateral membrane senses serum calcium levels. Its activation reduces paracellular calcium reabsorption by inhibiting the ROMK channel, which in turn decreases the lumen-positive potential that drives divalent cation reabsorption. In ADH1, the hyperactive CaSR in the kidney leads to excessive urinary calcium loss, or hypercalciuria, even in the setting of hypocalcemia.

Quantitative Data

The biochemical phenotype of ADH1 is variable, but typically includes the following features. Data presented below are from a systematic review by Roszko et al. (2022).

Table 1: Pre-treatment Biochemical Parameters in ADH1 Patients by Symptom Severity

| Parameter | Asymptomatic (n=24) | Moderate (n=29) | Severe (n=38) | p-value |

| Serum Calcium (mg/dL) | 7.6 ± 0.7 | 7.4 ± 0.5 | 6.8 ± 0.7 | <0.01 (Severe vs. Asymptomatic/Moderate) |

| Serum Phosphate (mg/dL) | Data not stratified | Data not stratified | Data not stratified | N/A |

| Serum PTH (pg/mL) | Data not stratified | Data not stratified | Data not stratified | N/A |

| Hypercalciuria (%) | Data not stratified | Data not stratified | Data not stratified | N/A |

Data are presented as mean ± SD. Statistical significance is noted where provided in the source.

Table 2: Overall Pre-treatment Biochemical Findings in ADH1 Patients (n=91)

| Biochemical Finding | Prevalence (%) |

| Hypocalcemia | 99% |

| Hyperphosphatemia | 59% |

| Low PTH | 57% |

| Hypercalciuria | 34% |

Experimental Protocols

Investigating the pathophysiology of ADH1 involves a combination of genetic analysis, in vitro functional assays, and potentially the use of animal models.

Genetic Analysis of the CASR Gene

Objective: To identify pathogenic mutations in the CASR gene from patient genomic DNA.

Methodology: Sanger Sequencing

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard phenol-chloroform protocol or a commercial kit (e.g., QIAamp Blood Kit).

-

PCR Amplification: The coding exons and flanking intron-exon boundaries of the CASR gene are amplified by polymerase chain reaction (PCR) using specific primer pairs.

-

PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers.

-

Cycle Sequencing: The purified PCR products are subjected to cycle sequencing using a fluorescent dye-terminator method (e.g., BigDye Terminator v3.1 Cycle Sequencing Kit).

-

Sequence Analysis: The sequencing products are analyzed on an automated capillary electrophoresis sequencer. The resulting sequences are compared to the reference CASR sequence to identify any variations.

In Vitro Functional Characterization of CaSR Mutations

Objective: To determine the functional consequences of an identified CASR mutation on receptor signaling.

Methodology: Heterologous Expression in HEK293 Cells

-

Site-Directed Mutagenesis: The identified mutation is introduced into a wild-type CASR expression vector using a site-directed mutagenesis kit.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. The cells are then transiently transfected with either the wild-type or mutant CASR expression vector using a lipid-based transfection reagent (e.g., Lipofectamine).

-

Western Blotting for Protein Expression: To confirm the expression of the CaSR protein, total cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-CaSR antibody.

-

Intracellular Calcium Mobilization Assay:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).

-

The cells are then stimulated with increasing concentrations of extracellular calcium.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

The half-maximal effective concentration (EC50) is calculated to determine the sensitivity of the wild-type and mutant receptors to extracellular calcium. A leftward shift in the dose-response curve and a lower EC50 for the mutant receptor indicate a gain-of-function.

-

-

cAMP Accumulation Assay:

-

Transfected cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The cells are then stimulated with an agonist (e.g., extracellular calcium) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase for Gi-coupled receptor assays).

-

Intracellular cAMP levels are measured using a competitive immunoassay-based kit (e.g., HTRF or ELISA).

-

A greater inhibition of forskolin-stimulated cAMP accumulation by the mutant receptor compared to the wild-type indicates a gain-of-function in Gi signaling.

-

Genotype-Phenotype Correlations

While over 100 different activating mutations in the CASR gene have been reported in association with ADH1, a clear genotype-phenotype correlation has been difficult to establish. The clinical severity can vary significantly even among individuals with the same mutation. However, some studies suggest that the location and nature of the mutation may influence the degree of receptor activation and, consequently, the clinical presentation.

Conclusion and Future Directions

The pathophysiology of ADH1 is well-defined at the molecular level, stemming from gain-of-function mutations in the CASR gene that lead to a dysregulation of calcium homeostasis. The resulting hypocalcemia and hypercalciuria can lead to significant clinical morbidity. Current research is focused on developing novel therapeutic strategies that target the underlying molecular defect, such as calcilytics (negative allosteric modulators of the CaSR), which aim to restore normal receptor function. A deeper understanding of the genotype-phenotype correlations and the precise signaling consequences of different CASR mutations will be crucial for the development of personalized medicine approaches for patients with ADH1.

References

Encaleret's Modulation of Parathyroid Hormone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encaleret is a novel, orally bioavailable, small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR). This document provides a comprehensive technical overview of this compound's mechanism of action, its profound effects on parathyroid hormone (PTH) regulation, and the key experimental findings from preclinical and clinical studies. By targeting the underlying pathophysiology of diseases characterized by inappropriate PTH secretion, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1), this compound represents a promising therapeutic advancement. This guide synthesizes the available quantitative data, details the experimental protocols utilized in pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Calcium-Sensing Receptor and Parathyroid Hormone Regulation

The calcium-sensing receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.[1] Primarily expressed on the surface of parathyroid chief cells and in the renal tubules, the CaSR detects fluctuations in extracellular calcium levels.[2][3] In the parathyroid gland, activation of the CaSR by high levels of extracellular calcium initiates a signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH).[4] Conversely, low calcium levels lead to CaSR inactivation and a subsequent increase in PTH secretion. PTH, an 84-amino acid peptide, acts on bone, kidneys, and the intestine to increase serum calcium levels, thus completing a negative feedback loop.[5]

In certain pathological conditions, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1), gain-of-function mutations in the CASR gene lead to a hyperactive receptor. This results in the receptor being overly sensitive to extracellular calcium, leading to inappropriately low PTH secretion even in the presence of hypocalcemia. The consequences are chronic hypocalcemia, hypercalciuria (due to decreased renal calcium reabsorption), and associated symptoms.

This compound: A Negative Allosteric Modulator of the CaSR

This compound (formerly known as CLTX-305) is an investigational drug designed to address the root cause of conditions like ADH1. It functions as a negative allosteric modulator (NAM) of the CaSR. By binding to a site on the receptor distinct from the calcium-binding site, this compound decreases the CaSR's sensitivity to extracellular calcium. This effectively "resets" the receptor's activation threshold, allowing for a more physiological response to circulating calcium levels. In the context of a hyperactive CaSR, this compound's modulation leads to an increase in PTH secretion from the parathyroid glands, which in turn helps to normalize serum calcium and reduce urinary calcium excretion.

CaSR Signaling Pathway and this compound's Point of Intervention

Upon activation by extracellular calcium, the CaSR couples to multiple G proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately contributes to the inhibition of PTH secretion.

-

Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels are also associated with reduced PTH secretion.

This compound, as a negative allosteric modulator, binds to the transmembrane domain of the CaSR and stabilizes the inactive state of the receptor. This reduces the efficacy of extracellular calcium in activating the Gq/11 and Gi/o signaling pathways, thereby disinhibiting PTH secretion.

References

- 1. bridgebio.com [bridgebio.com]

- 2. bridgebio.com [bridgebio.com]

- 3. researchgate.net [researchgate.net]

- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Calcilytics in Treating Hypoparathyroidism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoparathyroidism is an endocrine disorder characterized by deficient parathyroid hormone (PTH) secretion, leading to hypocalcemia and hyperphosphatemia.[1] The conventional standard of care, involving high doses of calcium and active vitamin D supplementation, manages symptoms but does not address the underlying hormonal deficiency and carries risks of long-term complications like renal insufficiency and ectopic calcification.[1][2] A promising therapeutic strategy involves the modulation of the calcium-sensing receptor (CaSR) with a class of drugs known as calcilytics. These small molecule CaSR antagonists are designed to stimulate the secretion of endogenous PTH from any remaining parathyroid tissue, offering a more physiological approach to treatment. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical development of calcilytics for the treatment of hypoparathyroidism.

The Calcium-Sensing Receptor (CaSR): A Key Regulator of Calcium Homeostasis

The calcium-sensing receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[3][4] It is predominantly expressed on the surface of parathyroid gland cells and in the renal tubules. The CaSR's primary function is to detect fluctuations in extracellular calcium concentration (Ca2+o) and modulate PTH secretion accordingly.

When extracellular calcium levels are high, Ca2+ binds to and activates the CaSR. This activation triggers intracellular signaling cascades that inhibit the synthesis and secretion of PTH. Conversely, when calcium levels are low, the CaSR becomes inactive, lifting the inhibition on the parathyroid gland and allowing for PTH secretion. PTH then acts on bone and kidneys to restore normal blood calcium levels.

CaSR Signaling Pathways

Activation of the CaSR by extracellular calcium initiates multiple intracellular signaling pathways, primarily through the G-protein families Gq/11 and Gi/o.

-

Gq/11 Pathway: This pathway stimulates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. The cumulative effect of this pathway is the potent inhibition of PTH secretion.

-

Gi/o Pathway: This pathway inhibits adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH release.

Figure 1: Simplified CaSR signaling pathway leading to the inhibition of PTH secretion.

Calcilytics: A Novel Antagonistic Approach

Calcilytics are small molecule antagonists of the calcium-sensing receptor. They act as negative allosteric modulators, binding to the transmembrane domain of the CaSR and reducing its sensitivity to extracellular calcium. This blockade effectively tricks the parathyroid gland into sensing a lower-than-actual calcium level, thereby removing the CaSR-mediated inhibition and stimulating the secretion of stored PTH. This mechanism offers a potential treatment for hypoparathyroidism, particularly in patients who have residual, functional parathyroid tissue.

Figure 2: Logical relationship illustrating the mechanism of action of calcilytics.

Preclinical Development and Experimental Protocols

The therapeutic potential of calcilytics has been evaluated in various in vitro and in vivo models. These studies have been crucial for understanding the pharmacodynamics and efficacy of these compounds.

In Vitro Assays

-

Methodology: Cellular Calcium Mobilization Assay

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human CaSR are commonly used.

-

Protocol: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The calcilytic compound (e.g., NPS 2143) is added to the cells. Changes in intracellular calcium concentrations ([Ca2+]i) are measured using a fluorometer in response to the addition of an agonist (extracellular Ca2+ or a calcimimetic).

-

Endpoint: The ability of the calcilytic to block the agonist-induced increase in [Ca2+]i is quantified, and an IC50 value (the concentration of antagonist that inhibits 50% of the maximal response) is determined. For NPS 2143, the IC50 was 43 nM.

-

-

Methodology: PTH Secretion Assay

-

Model: Dispersed bovine parathyroid cells are cultured.

-

Protocol: Cells are incubated with varying concentrations of the calcilytic compound across a range of extracellular Ca2+ concentrations.

-

Endpoint: PTH levels in the culture supernatant are measured by immunoassay. The EC50 value (the concentration that elicits a half-maximal response) for PTH stimulation is calculated. For NPS 2143, the EC50 was 41 nM.

-

In Vivo Animal Models

Surgical and non-surgical rodent models are essential for evaluating the systemic effects of calcilytics.

-

Methodology: Post-Surgical Hypoparathyroidism Rat Model

-

Model: Female Wistar rats undergo either hemi-parathyroidectomy or total parathyroidectomy with autotransplantation of parathyroid tissue into the sternocleidomastoid muscle to mimic post-surgical hypoparathyroidism. An alternative approach uses fluorescence-based detection to ensure precise excision of the glands.

-

Protocol: Following surgery, rats are treated with a calcilytic (e.g., AXT914) or vehicle via oral gavage for a defined period (e.g., 2-3 weeks).

-

Endpoints: Serum is collected to measure PTH, calcium, and phosphorus levels. Urine is collected to measure calcium excretion. At the end of the study, autotransplanted parathyroid tissues can be collected for histological examination.

-

-

Methodology: Non-Surgical Hypoparathyroidism Rodent Model

-

Model: A transient state of hypoparathyroidism is induced in male Wistar rats by oral administration of a calcimimetic (e.g., 30 mg/kg cinacalcet-HCl). This suppresses endogenous PTH and calcium levels, creating a functional hypoparathyroid state.

-

Protocol: Following cinacalcet (B1662232) administration, animals are dosed with PTH analogues or other test compounds to assess their ability to reverse the induced hypocalcemia.

-

Endpoints: Serial blood samples are analyzed for ionized calcium, phosphate, and PTH levels to build a pharmacokinetic-pharmacodynamic (PK-PD) model.

-

Figure 3: Experimental workflow for testing a calcilytic in a post-surgical rat model.

Summary of Preclinical Data

Preclinical studies have consistently demonstrated the ability of calcilytics to stimulate PTH secretion and normalize calcium homeostasis in animal models of hypoparathyroidism.

| Compound | Model | Key Findings | Reference |

| NPS 2143 | Normal Rats (IV infusion) | Caused a rapid and large increase in plasma PTH levels. | |

| AXT914 | Hemi-parathyroidectomy Rat Model (5 & 10 mg/kg, oral) | Increased serum PTH and calcium levels; decreased serum phosphorus and urinary calcium excretion. | |

| AXT914 | Total parathyroidectomy with autotransplantation Rat Model (10 mg/kg, oral) | Increased serum PTH and calcium, which was maintained for 1 week after drug discontinuation. Improved functional recovery of transplanted tissue. | |

| AXT914 | Autotransplanted Parathyroid Tissue in Rats | Increased area of transplanted tissue (up to 201.6%). Increased PTH expression (up to 111.4%) and VEGFA expression (up to 646.5%). |

Clinical Development of Calcilytics

While initially explored for osteoporosis with limited success, calcilytics are now being repurposed for hypoparathyroidism, with several compounds entering clinical trials. The primary focus has been on Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic form of hypoparathyroidism caused by a gain-of-function mutation in the CASR gene, and post-surgical hypoparathyroidism.

Key Investigational Calcilytic: Encaleret

This compound (CLTX-305) is an investigational, orally administered small molecule calcilytic being developed by Calcilytix Therapeutics, an affiliate of BridgeBio Pharma. It is designed to specifically inhibit the CaSR with the goal of normalizing serum and urine calcium.

-

Clinical Trial Protocols:

-

Phase 2 (ADH1): A study in adults with ADH1 evaluated the effects of this compound on calcium and PTH levels.

-

Phase 2 (Post-Surgical Hypoparathyroidism; NCT05735015): A study sponsored by the NIDCR is testing this compound in adults with hypoparathyroidism due to surgery. The primary goal is to evaluate its effect on calcium levels after approximately one week of treatment.

-

Phase 3 CALIBRATE (ADH1; NCT05680818): This trial is testing this compound against the standard of care (calcium and/or active vitamin D) in people with ADH1, with the main goal of evaluating its effects on calcium after about six months.

-

Summary of Clinical Data

Clinical data, though still emerging, are promising and suggest that calcilytics can correct the biochemical abnormalities of hypoparathyroidism.

| Compound | Patient Population | Trial Phase | Key Findings | Reference |

| This compound | Adults with ADH1 (n=13) | Phase 2 | Corrected hypocalcemia and reduced hypercalciuria, with increased PTH levels. | |

| This compound | Chronic Hypoparathyroidism (n=9) | Proof-of-Principle | After 5 days, 7 of 9 participants had normal calcium levels in their blood and urine. | |

| This compound | Post-Surgical Hypoparathyroidism (n=10) | Phase 2 | Rapid and sustained reduction in fractional excretion of calcium in 9 of 10 participants. |

Future Directions and Challenges

Calcilytics represent a significant shift from supplementation to a more physiological, hormone-based treatment strategy for hypoparathyroidism. The ability to stimulate endogenous PTH secretion could potentially mitigate the long-term complications associated with conventional therapy.

Challenges:

-

Patient Selection: The efficacy of calcilytics is contingent upon the presence of residual, functional parathyroid tissue. Patients with complete absence of parathyroid glands, such as after radical neck surgery, may not be suitable candidates.

-

Dosing and Titration: As with any hormonal therapy, achieving a stable, normocalcemic state without inducing hypercalcemia will require careful dose titration. Studies suggest that patients with ADH1 may require larger doses than euparathyroid individuals to achieve similar increases in calcium.

-

Long-Term Safety: While short-term data are encouraging, the long-term safety profile of chronic CaSR antagonism needs to be established.

Conclusion

Calcilytics are a novel class of drugs that target the underlying pathophysiology of hypoparathyroidism by antagonizing the calcium-sensing receptor to stimulate endogenous PTH secretion. Preclinical and emerging clinical data strongly support their potential to normalize calcium and phosphorus homeostasis, reduce urinary calcium excretion, and decrease reliance on high-dose supplementation. For drug development professionals and researchers, calcilytics represent a promising, targeted therapeutic modality that could fundamentally change the management of hypoparathyroidism for a significant portion of patients. Continued clinical investigation is crucial to fully delineate their efficacy, safety, and ultimate place in the therapeutic landscape.

References

- 1. Potential of Calcilytics as a Novel Treatment for Post-Surgical Hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

Encaleret: A Targeted Approach to Restoring Calcium Homeostasis in ADH1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder characterized by a dysfunctional calcium-sensing receptor (CaSR), leading to chronic hypocalcemia, inappropriately low parathyroid hormone (PTH) levels, and hypercalciuria. Conventional therapy with calcium and active vitamin D supplements often fails to address the underlying pathophysiology and can exacerbate renal complications. Encaleret, an investigational, orally administered small molecule, represents a novel therapeutic strategy. As a negative allosteric modulator, or "calcilytic," this compound directly targets the overactive CaSR, aiming to restore normal mineral physiology. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key clinical trial data, outlines experimental methodologies, and visualizes the core pathways and processes involved.

The Pathophysiology of ADH1 and the Role of the Calcium-Sensing Receptor (CaSR)

Calcium is a critical mineral for numerous physiological processes, and its extracellular concentration is tightly regulated by a feedback loop involving the parathyroid glands, kidneys, and bone.[1] The lynchpin of this system is the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that acts as a "calciostat".[1]

In healthy individuals, the CaSR on parathyroid cells detects changes in blood calcium. Low calcium levels reduce CaSR activation, leading to the secretion of PTH. PTH then acts on the kidneys to increase calcium reabsorption and on bone to mobilize calcium, thereby raising blood calcium levels back to normal.

ADH1 is caused by gain-of-function variants in the CASR gene.[2] These variants make the CaSR overly sensitive to extracellular calcium.[3][4] Consequently, the receptor incorrectly signals that calcium levels are high, even when they are normal or low. This leads to two primary pathological consequences:

-

Suppressed PTH Secretion: The parathyroid glands do not release enough PTH.[4]

-

Increased Renal Calcium Excretion: The kidneys are signaled to excrete excess calcium into the urine (hypercalciuria).[4][5]

The result is a state of chronic hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium), which conventional treatments struggle to manage without increasing the risk of kidney stones and long-term renal damage.[4][5]

This compound: Mechanism of Action

This compound is a calcilytic, a class of drugs that act as negative allosteric modulators of the CaSR.[1] It binds to the CaSR and decreases its sensitivity to extracellular calcium.[5][6] By antagonizing the effects of the gain-of-function mutation, this compound effectively "resets" the calciostat, allowing for a more physiological response.[5] This targeted action is designed to restore normal calcium homeostasis by:

-

Increasing PTH Secretion: By inhibiting the aberrant CaSR signaling in the parathyroid gland, this compound permits the secretion of PTH in response to low calcium levels.[5][6]

-

Reducing Urinary Calcium Excretion: In the kidney, this compound's antagonism of the CaSR reverses the signal that promotes excessive calcium excretion.[5]

This dual action addresses both the hypocalcemia and hypercalciuria that characterize ADH1, representing a direct therapeutic approach to the root cause of the disease.[3]

Clinical Efficacy and Safety Data

This compound has been evaluated in Phase 2b and Phase 3 (CALIBRATE) clinical trials, demonstrating significant improvements in mineral homeostasis for patients with ADH1.

Phase 2b Study (NCT04581629) Results

An open-label, dose-ranging study involving 13 adults with ADH1 showed that twice-daily this compound administration rapidly restored mineral balance.[7][4] Within five days of treatment, mean blood calcium and 24-hour urinary calcium levels normalized.[2][8][9] These effects were sustained over the 24-week outpatient period.[7][10]

| Parameter | Baseline (Mean ± SD) | Day 5 of Treatment (Mean ± SD) | Week 24 of Treatment |

| Albumin-Corrected Serum Ca²⁺ | 7.6 ± 0.6 mg/dL[11] | 9.0 ± 0.5 mg/dL[11] | 92% of patients in normal range[12] |

| Intact PTH | 3.4 ± 4.5 pg/mL[11] | 64.8 ± 49.6 pg/mL[11] | Increased in all participants[8] |

| 24-Hour Urinary Calcium | 436 ± 255 mg/day[11] | 63 ± 127 mg/day[11] | 77% of patients in normal range[12][13] |

| Serum Phosphorus | 4.5 ± 0.7 mg/dL[11] | 2.9 ± 0.5 mg/dL[11] | Decreased into normal range[8] |

| Serum Magnesium | 1.6 ± 0.4 mg/dL[11] | 2.0 ± 0.5 mg/dL[11] | Increased into normal range[7] |

Table 1: Summary of key biochemical changes in the Phase 2b study of this compound in ADH1. Baseline values for urinary calcium were obtained at screening while subjects were on conventional therapy.[7][11]

Phase 3 CALIBRATE Study (NCT05680818) Results

The global, randomized CALIBRATE study compared this compound to standard of care in patients with ADH1. The trial met its primary and all key secondary endpoints, demonstrating superior efficacy.[5][14][15]

The primary endpoint was the proportion of participants achieving both normal serum calcium (8.3-10.7 mg/dL) and normal 24-hour urinary calcium (<300 mg/day for males, <250 mg/day for females) at Week 24.[14][16]

| Endpoint | This compound Treatment Arm | Conventional Therapy (at Week 4) | p-value |

| Primary Endpoint Met (Serum & Urine Ca²⁺) | 76% (34 of 45)[14][17] | 4% (2 of 45)[14] | <0.0001[14][15] |

| Serum Ca²⁺ in Target Range (at Week 20) | 98% (44 of 45)[5][14] | 33% (7 of 21)[14] | N/A |

| Intact PTH Above Lower Limit (at Week 24) | 91%[14][15] | 7%[14][15] | <0.0001[14][15] |

| Mean Change in Serum Ca²⁺ (from Wk 4 to 24) | +0.82 mg/dL[5][14] | N/A | <0.0001[14][17] |

| Mean Change in 24-hr Urine Ca²⁺ (from Wk 4 to 24) | -200 mg/day[5][14] | N/A | <0.0001[14][17] |

Table 2: Key efficacy outcomes from the Phase 3 CALIBRATE study.[5][14][15][17]

This compound was reported to be well-tolerated in both studies.[11][14] Treatment-related adverse events were generally mild and transient, including asymptomatic hypophosphatemia or hypercalcemia that resolved spontaneously or with dose adjustment.[7][10] No serious adverse events or treatment discontinuations due to adverse events were reported.[7][8]

Experimental Protocols and Methodologies

Phase 2b Study Design (NCT04581629)

This was an open-label, three-period, dose-ranging proof-of-concept study.[7][11]

-

Participants: 13 adults with a confirmed diagnosis of ADH1.[7][8]

-

Protocol: Conventional therapy (calcium and active vitamin D supplements) was discontinued (B1498344) before the first dose of this compound.[7][9] The study consisted of:

-

Inpatient Dose-Ranging: One or two 5-day inpatient periods where participants received sequential, increasing doses of this compound (e.g., 30 mg, 90 mg, 180 mg) followed by twice-daily dosing.[7][11]

-

Outpatient Period: A 24-week outpatient period where this compound was administered twice daily. Doses were individually titrated to achieve and maintain normal blood calcium levels, with a wide final dose range observed (5 to 190 mg twice daily).[7]

-

-

Key Assessments: Frequent blood and urine sampling was conducted to measure albumin-corrected serum calcium, intact PTH, serum phosphorus, and 24-hour urinary calcium excretion.[11]

Phase 3 CALIBRATE Study Design (NCT05680818)

This was a multicenter, randomized, open-label, two-arm study designed to compare the efficacy and safety of this compound to standard of care (SoC).[13][16]

-

Protocol: The study consisted of three periods:

-

Period 1 (SoC Maintenance): A 4-week period where participants' SoC (calcium and/or active vitamin D) was maintained.[16]

-

Period 2 (Titration): A 20-week period where participants, randomized 2:1, received either this compound or continued SoC.[5][16] Doses were titrated to achieve target serum calcium while minimizing urinary calcium.[16]

-

Period 3 (Maintenance): A 4-week period where doses were fixed.[5][16]

-

-

Primary Endpoint: A composite endpoint assessing the proportion of participants achieving both normal serum calcium and normal 24-hour urinary calcium at Week 24.[13][16]

-

Secondary Endpoints: Included assessments of PTH levels, quality of life, and kidney function.[5][13]

Laboratory Methods

While specific assay manufacturers are not detailed in the source literature, the measurement of key endpoints in clinical trials follows standardized laboratory procedures.

-

Serum Calcium: Total serum calcium is typically measured using automated colorimetric techniques.[19] To correct for variations in protein levels, values are often reported as albumin-corrected serum calcium. This is crucial as a significant portion of calcium is protein-bound, and changes in albumin can alter the total calcium level without affecting the physiologically active ionized fraction.[19]

-

Intact PTH: Parathyroid hormone is measured using automated sandwich-type immunoassays.[20][21] These assays are designed to detect the full-length, biologically active PTH (1-84) molecule. The use of standardized, validated assays is critical for accurate diagnosis and monitoring.[20][21]

-

24-Hour Urinary Calcium: This requires patients to collect all urine over a 24-hour period. The total volume is measured, and an aliquot is analyzed for calcium concentration to determine the total amount excreted per day. Standardized collection procedures are essential to ensure accuracy.[22]

Conclusion and Future Directions

This compound represents a significant advancement in the potential treatment of ADH1. By directly targeting the underlying molecular defect—the over-sensitized CaSR—it offers a mechanism-based approach that stands in contrast to the supportive care provided by conventional therapy.[7][5] Clinical data from Phase 2b and Phase 3 trials have consistently shown that this compound can rapidly and sustainably normalize blood calcium, urinary calcium, and PTH levels.[3][8]

The positive results from the CALIBRATE study are expected to support a New Drug Application (NDA) submission to the U.S. FDA.[5][14] Future research and planned registrational studies will explore the potential of this compound in other populations, including pediatric ADH1 patients and individuals with chronic hypoparathyroidism from other causes, such as post-surgical hypoparathyroidism.[5][14][22] These efforts will further elucidate the therapeutic utility of this targeted calcilytic therapy in restoring calcium homeostasis.

References

- 1. bridgebio.com [bridgebio.com]

- 2. BridgeBio Pharma Announces Updated Phase 2B Data for this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrating Blood and Urine Calcium Normalization in Trial Participants [prnewswire.com]

- 3. bridgebio.com [bridgebio.com]

- 4. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]

- 5. youtube.com [youtube.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bridgebio.com [bridgebio.com]

- 9. BridgeBio Pharma Announces Proof-of-Concept Data of this compound in ADH1 at the Endocrine Society’s 2021 Annual Meeting - BioSpace [biospace.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. The Effects of this compound (CLTX-305) on Mineral Physiology in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrate Proof-of-Concept: Early Results From an Ongoing Phase 2b, Open-Label, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. bridgebio.com [bridgebio.com]

- 14. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]

- 15. hypopara.org [hypopara.org]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. BridgeBio Reports Positive Phase 3 Topline Results for this compound in Patients with Autosomal Dominant Hypocalcemia Type 1 - BioSpace [biospace.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Serum Calcium - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

An In-depth Technical Guide to Investigational Treatments for CASR Gene Mutations

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Calcium-Sensing Receptor (CASR), a Class C G protein-coupled receptor (GPCR), is the principal regulator of extracellular calcium (Ca2+o) homeostasis.[1][2][3] Gene mutations in CASR disrupt this delicate balance, leading to a spectrum of calcium disorders.[4][5] Activating (gain-of-function) mutations cause increased receptor sensitivity to Ca2+o, resulting in autosomal dominant hypocalcemia type 1 (ADH1), characterized by hypocalcemia and hypercalciuria.[5][6] Conversely, inactivating (loss-of-function) mutations lead to decreased receptor sensitivity, causing familial hypocalciuric hypercalcemia (FHH) and, in its severe homozygous form, neonatal severe hyperparathyroidism (NSHPT).[5][7][8][9] This guide provides a technical overview of the core signaling pathways, investigational therapeutic strategies, quantitative data on lead compounds, and detailed experimental protocols relevant to the development of novel treatments for these disorders.

The Calcium-Sensing Receptor (CASR) Signaling Axis

The CaSR is a pleiotropic receptor that couples to multiple G protein families to elicit diverse intracellular responses.[1][10] Its activation by extracellular calcium is central to regulating parathyroid hormone (PTH) secretion from the parathyroid glands and calcium reabsorption in the kidneys.[5][11] Understanding these pathways is critical for identifying therapeutic targets.

The primary signaling cascades initiated by CaSR activation include:

-

Gq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][10] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][10]

-

Gi/o Pathway: Coupling to Gαi/o leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4][10]

-

MAPK/ERK Pathway: The CaSR can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), through Gq/11, Gi/o, and β-arrestin-mediated mechanisms.[1][4][10]

-

Other G Proteins: In certain cell types, CaSR has also been shown to couple to Gα12/13 and Gαs.[1][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Development of Calcimimetic and Calcilytic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery-and-development-of-calcimimetic-and-calcilytic-compounds - Ask this paper | Bohrium [bohrium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CASR gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Novel Calcium-Sensing Receptor (CASR) Mutation in a Family with Autosomal Dominant Hypocalcemia Type 1 (ADH1): Genetic Study over Three Generations and Clinical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Mutation in the Calcium-Sensing Receptor Gene Associated With Familial Hypocalciuric Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel homozygous inactivating mutation of the calcium-sensing receptor gene in neonatal severe hyperparathyroidism responding to cinacalcet therapy: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rare diseases caused by abnormal calcium sensing and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Encaleret: A Deep Dive into its Molecular Target and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encaleret (also known as CLTX-305) is an investigational small molecule therapeutic being developed for the treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1). This technical guide provides an in-depth overview of this compound's core pharmacology, focusing on its molecular target, binding affinity, and the experimental methodologies used for its characterization.

Molecular Target: The Calcium-Sensing Receptor (CaSR)

The primary molecular target of this compound is the Calcium-Sensing Receptor (CaSR) .[1][2] The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] It is highly expressed in the parathyroid glands and kidneys.

In normal physiology, the CaSR detects fluctuations in extracellular calcium levels. When calcium levels are high, the CaSR is activated, leading to a signaling cascade that inhibits the secretion of parathyroid hormone (PTH). Conversely, when calcium levels are low, the receptor is less active, resulting in increased PTH secretion. PTH then acts on various tissues to raise blood calcium levels.

In ADH1, gain-of-function mutations in the CASR gene lead to a hyperactive receptor.[1] This causes the parathyroid glands to inappropriately suppress PTH secretion even when blood calcium levels are low, resulting in hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).

This compound acts as a negative allosteric modulator of the CaSR.[2] This means it binds to a site on the receptor distinct from the calcium-binding site and reduces the receptor's sensitivity to calcium. By antagonizing the overactive CaSR, this compound effectively "resets" the calcium sensing mechanism, leading to increased PTH secretion and normalization of blood and urine calcium levels.

Binding Affinity

This compound is a potent and selective antagonist of the CaSR. Preclinical studies have demonstrated its high binding affinity for the receptor.

| Compound | Molecular Target | Assay Type | Measured Value |

| This compound | Calcium-Sensing Receptor (CaSR) | In vitro inhibitory concentration | IC50: 0.012 µM |

Experimental Protocols

The determination of this compound's binding affinity and functional activity involves specialized in vitro assays. While specific proprietary details of the exact protocols used for this compound's development are not publicly available, the following represents a standard methodology for characterizing CaSR antagonists.

In Vitro Functional Assay: Intracellular Calcium Mobilization in HEK 293 Cells

This assay is a common method to determine the potency of compounds that modulate the CaSR.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist (extracellular calcium) in cells expressing the human CaSR.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human Calcium-Sensing Receptor (CaSR) gene.

Materials and Reagents:

-

HEK 293 cells expressing human CaSR

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

-

Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)

-

Pluronic F-127

-

This compound (test compound)

-

Extracellular calcium chloride (CaCl2) solution (agonist)

-

Probenecid (to prevent dye extrusion)

-

Microplate reader with fluorescence detection capabilities

Protocol:

-

Cell Culture and Plating:

-

HEK 293-CaSR cells are cultured under standard conditions.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to a near-confluent monolayer.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are washed with assay buffer.

-

A loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 is added to each well.

-

The plate is incubated in the dark at room temperature for approximately 60 minutes to allow the dye to enter the cells.

-

-

Compound Incubation:

-

The loading buffer is removed, and the cells are washed again with assay buffer, which may contain probenecid.

-

Varying concentrations of this compound (or vehicle control) are added to the wells.

-

The plate is incubated for a predetermined period to allow the compound to interact with the CaSR.

-

-

Agonist Stimulation and Signal Detection:

-

The microplate is placed in a fluorescence plate reader.

-

Baseline fluorescence is measured.

-

An agonist solution containing a fixed concentration of extracellular CaCl2 is added to each well to activate the CaSR.

-

Fluorescence is measured immediately and continuously for a set period to capture the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is calculated.

-

-

Data Analysis:

-

The increase in fluorescence (or fluorescence ratio) in response to the calcium agonist is determined for each concentration of this compound.

-

The data are normalized to the response in the absence of the antagonist (100% activity) and the baseline fluorescence (0% activity).

-

An IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for characterizing a CaSR antagonist.

Caption: CaSR Signaling Pathway and the Inhibitory Action of this compound.

Caption: Experimental Workflow for IC50 Determination of a CaSR Antagonist.

References

Pharmacological profile of Encaleret

An In-Depth Technical Guide to the Pharmacological Profile of Encaleret

Executive Summary

This compound (formerly CLTX-305) is an investigational, orally administered, small molecule designed as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] Termed a "calcilytic," it is being developed to treat conditions of calcium homeostasis imbalance, primarily Autosomal Dominant Hypocalcemia Type 1 (ADH1).[3] ADH1 is a rare genetic disorder caused by gain-of-function mutations in the CASR gene, leading to an overly sensitive CaSR.[1][3] This results in hypocalcemia (low blood calcium), hypercalciuria (excessive calcium in urine), and inappropriately low levels of parathyroid hormone (PTH).[4] this compound targets the underlying pathophysiology of ADH1 by antagonizing the CaSR, thereby normalizing PTH secretion and renal calcium reabsorption.[1][5] Clinical trials have demonstrated its potential to restore mineral homeostasis, offering a targeted therapeutic approach in contrast to the standard of care, which consists of calcium and active vitamin D supplements.[6][7]

Mechanism of Action

This compound functions as a selective negative allosteric modulator, or antagonist, of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein-coupled receptor, is a critical regulator of extracellular calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1][8]

In individuals with ADH1, gain-of-function variants in the CASR gene cause the CaSR to be overly sensitive to extracellular calcium.[4] This leads the receptor to misinterpret normal blood calcium levels as being high.[9] Consequently, two primary physiological defects occur:

-

Parathyroid Gland: The hypersensitive CaSR suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][3]

-

Kidney: The activated CaSR in the renal tubules reduces calcium reabsorption, leading to excessive urinary calcium excretion (hypercalciuria).[1][10]

This compound binds to the CaSR and decreases its sensitivity to extracellular calcium.[3] By antagonizing the gain-of-function effect, it is expected to restore normal signaling, leading to increased PTH secretion from the parathyroid glands and increased calcium reabsorption in the kidneys.[1] This dual action at the primary sites of pathology aims to normalize both blood and urine calcium levels, addressing the root cause of the disease.[3][11]

Figure 1: this compound's Mechanism of Action in ADH1.

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily evaluated through its impact on mineral homeostasis in clinical trials. Treatment with this compound leads to rapid and sustained normalization of key biomarkers.[2][6] Within five days of treatment initiation in a Phase 2b study, mean blood calcium and 24-hour urine calcium levels were normalized.[7][12] Concurrently, levels of intact PTH increased, and blood phosphate (B84403) levels decreased into the normal range.[11][12]

| Parameter | Drug Class | Target | Primary Effect |

| This compound | Calcilytic; Negative Allosteric Modulator[2][5] | Calcium-Sensing Receptor (CaSR)[1] | Antagonizes CaSR to normalize PTH secretion and renal calcium reabsorption[1] |

Table 1: this compound Drug Profile Summary.

The dose required to maintain normal blood calcium (eucalcemia) has been shown to vary widely among individuals, ranging from 5 to 190 mg administered twice daily, though individual doses remained largely stable over time.[3][13]

| Biomarker | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | Normal Range | Reference |

| Albumin-Corrected Blood Calcium (mg/dL) | 7.1 ± 0.4 | 8.9 ± 0.4 (p<0.01) | 8.4 - 10.2 | [14][15] |

| 24-Hour Urine Calcium (mg/24h) | 384 ± 221 | 182 ± 109 (p<0.01) | < 250 - 300 | [14][15] |

| Intact Parathyroid Hormone (pg/mL) | 6.3 ± 7.8 | 39.0 ± 22.8 (p<0.01) | 15 - 65 | [14][15] |

| Blood Phosphate (mg/dL) | 4.5 ± 1.1 | 3.5 ± 0.6 (p<0.01) | 2.3 - 4.7 | [14][15] |

| Blood Magnesium (mg/dL) | 1.7 ± 0.2 | N/A | 1.6 - 2.6 | [13][14] |

Table 2: Pharmacodynamic Effects of this compound in ADH1 (Phase 2b Study, N=13).

Pharmacokinetics

This compound is administered orally as a tablet, with dosing regimens in clinical trials typically being once or twice daily.[3][16] Detailed information regarding its absorption, distribution, metabolism, and elimination profile is not extensively available in the public domain.[17] The evaluation of pharmacokinetics was a stated objective of the Phase 2b trial, suggesting this data is being collected.[18][19]

Clinical Efficacy and Safety

Phase 2b Study in ADH1 (NCT04581629)

An open-label, dose-ranging Phase 2b study evaluated the efficacy and safety of this compound in 13 adults with ADH1.[11][13] The study consisted of inpatient dose-ranging and adjustment periods, followed by a 24-week outpatient period.[13] During the trial, standard of care (calcium and active vitamin D supplements) was discontinued.[11]

Efficacy:

-

This compound treatment corrected hypocalcemia and reduced hypercalciuria within days, with the effects sustained over the 24-week outpatient period.[6]

-

By day 5 of therapy, mean values for blood calcium, urinary calcium, and PTH were within the normal range.[7]

-

At 24 weeks, 92% (12 of 13) of participants had normal trough blood calcium levels, and 77% (10 of 13) had normal 24-hour urinary calcium excretion.[7]

Safety:

-

This compound was generally well-tolerated.[11]

-

No serious adverse events or treatment discontinuations due to adverse events were reported.[6][11]

-

Treatment-related adverse events were infrequent and included mild, transient, asymptomatic hypophosphatemia or hypercalcemia, which resolved spontaneously or with dose adjustment.[6][13]

Phase 3 CALIBRATE Study in ADH1 (NCT05680818)

The CALIBRATE study is a randomized, open-label, global Phase 3 trial that enrolled approximately 70 adult and adolescent participants with ADH1.[10][20] The study compares the efficacy and safety of this compound to the standard of care over a 24-week period.[21][22]

Efficacy (Topline Results):

-

The study met its primary endpoint, with a significantly higher proportion of participants on this compound achieving the target for both serum and urine calcium levels compared to when they were on conventional therapy.[10]

-

76% of participants treated with this compound achieved the primary endpoint, compared to just 4% for the same participants while on standard of care.[10]

-

By day 3, 71% of participants receiving this compound had normalized serum calcium levels.[10]

| Endpoint | This compound Group | Standard of Care Group (Baseline) | Reference |

| Proportion Achieving Dual Target (Serum & Urine Calcium) | 76% | 4% | [10] |

| Participants with Normal Serum Calcium at Week 20 | 98% (44 of 45) | 33% (7 of 21) | [23] |

| Mean Change in Corrected Calcium (Weeks 4-24) | +0.82 mg/dL (p<0.0001) | N/A | [23] |

| Mean Change in 24-hr Urine Calcium (Weeks 4-24) | -200 mg/day (p<0.0001) | N/A | [23] |

Table 3: Key Efficacy Endpoints from Phase 3 CALIBRATE Trial (Topline Results).

Phase 2 Study in Post-Surgical Hypoparathyroidism

A Phase 2 proof-of-concept study evaluated this compound in 10 patients with post-surgical hypoparathyroidism, a condition where PTH is deficient but the CaSR is not mutated.[24][25] The study aimed to assess the PTH-independent effects of this compound on renal calcium handling.[25]

Efficacy:

-

80% of participants achieved normal blood and urine calcium levels within 5 days of starting treatment, compared to 0% at baseline on conventional therapy.[24][25]

-

The results suggest this compound can normalize calcium levels by acting on the CaSR in the kidney, independent of stimulating PTH secretion.[24][25]

Experimental Protocols

Phase 2b Study Protocol (NCT04581629)

Study Design: An open-label, dose-ranging study in adults with a confirmed diagnosis of ADH1.[18][19] The study was structured into three periods.[18]

Figure 2: Phase 2b Study Workflow (NCT04581629).

-

Period 1 (Dose Escalation): Participants (N=6) received ascending once-daily doses of this compound for 3 days, followed by an individualized twice-daily dose for 2 days.[18][26]

-

Period 2 (Dose Adjustment): Participants (N=13) received this compound twice daily for 5 days at a dose determined from Period 1 responses.[18]

-

Period 3 (Outpatient Maintenance): Eligible participants continued to receive this compound for an additional 24 weeks.[18]

-

Key Inclusion Criteria: Adults with a documented activating mutation of the CASR gene.[18]

-

Key Exclusion Criteria: History of hypocalcemic seizure within 3 months, 25-OH Vitamin D level < 25 ng/mL, or significant renal impairment (eGFR < 25 mL/minute/1.73 m²).[18]

-

Endpoints: The study evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics, including changes in blood calcium, urine calcium, and intact PTH concentrations.[14][18]

Phase 3 CALIBRATE Study Protocol (NCT05680818)

Study Design: A randomized, open-label, two-arm study comparing this compound to standard of care (SoC) in participants with ADH1 aged 16 years and older.[21][22]

Figure 3: Phase 3 CALIBRATE Study Design (NCT05680818).

-

Randomization: Participants were randomized in a 2:1 ratio to receive either this compound or continue on SoC (calcium and/or active vitamin D supplements).[20][22]

-

Treatment Period: The main treatment period lasts for 24 weeks.[4]

-

Key Inclusion Criteria: Age 16 years or older with a documented pathogenic or likely pathogenic activating variant of the CASR gene and a history of ADH1 symptoms.[21][22]

-

Key Exclusion Criteria: History of renal transplantation, eGFR <30 mL/minute/1.73 m², and recent treatment with PTH analogues.[21]

-

Primary Endpoint: The primary outcome measures the proportion of participants achieving both albumin-corrected serum calcium and 24-hour urine calcium levels within their respective target ranges at 24 weeks.[10][27]

References

- 1. bridgebio.com [bridgebio.com]

- 2. bridgebio.com [bridgebio.com]

- 3. hypoparathyroidismnews.com [hypoparathyroidismnews.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. BridgeBio Pharma Announces New England Journal of Medicine Publication of Positive this compound Proof-of-Concept Phase 2b Results in Patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Calcium-sensing receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]

- 10. youtube.com [youtube.com]

- 11. bridgebio.com [bridgebio.com]

- 12. BridgeBio Pharma Announces Updated Phase 2B Data for this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrating Blood and Urine Calcium Normalization in Trial Participants [prnewswire.com]

- 13. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bridgebio.com [bridgebio.com]

- 15. BridgeBio Pharma Shares Positive Phase 2b Data and Announces Pivotal Study Design for Phase 3 Trial of this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. | BioWorld [bioworld.com]

- 20. ese-hormones.org [ese-hormones.org]

- 21. UCSF Autosomal Dominant Hypocalcemia Trial → this compound Compared to Standard of Care in Participants With ADH1 [clinicaltrials.ucsf.edu]

- 22. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]

- 23. BridgeBio Reports Positive Phase 3 Topline Results for this compound in Patients with Autosomal Dominant Hypocalcemia Type 1 - BioSpace [biospace.com]

- 24. trial.medpath.com [trial.medpath.com]

- 25. This compound Showed Parathyroid Hormone-Independent Normalization of Blood and Urine Calcium in Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism - BioSpace [biospace.com]

- 26. bridgebio.com [bridgebio.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Encaleret in Clinical Trials: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage, administration, and experimental protocols for Encaleret as investigated in clinical trials. The information is compiled from publicly available data on Phase 2 and Phase 3 studies, primarily in patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) and post-surgical hypoparathyroidism.

This compound is an investigational, orally administered, negative allosteric modulator of the calcium-sensing receptor (CaSR)[1][2]. By inhibiting the CaSR, this compound is designed to address the underlying pathophysiology of conditions like ADH1, which is caused by gain-of-function mutations in the CASR gene[2][3][4]. These mutations lead to increased CaSR sensitivity to extracellular calcium, resulting in hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels[1][3][5]. This compound aims to normalize these mineral homeostases[1][6].

Signaling Pathway of this compound

This compound acts as a calcilytic, a negative allosteric modulator of the CaSR. In ADH1, the CaSR is overly sensitive to calcium, suppressing PTH secretion from the parathyroid gland and increasing calcium excretion from the kidneys, even when blood calcium is low. This compound binds to the CaSR and reduces its signaling, thereby restoring a more normal response to extracellular calcium. This leads to increased PTH secretion and decreased urinary calcium excretion, which in turn helps to normalize blood calcium levels.

Dosage and Administration in Clinical Trials

This compound has been administered orally, typically as a film-coated tablet, in both inpatient and outpatient settings[3][7]. Dosing has been individualized based on patient response, with the goal of normalizing blood and urine calcium levels[3][7].

Phase 2b Study (NCT04581629) in ADH1

This open-label study involved dose-ranging and maintenance periods. Participants discontinued (B1498344) standard-of-care treatments like calcium and active vitamin D supplements before starting this compound[3][8][9].

Table 1: Dosing Regimens in the Phase 2b Study for ADH1

| Study Period | Duration | Dosing Strategy | Dosage Range/Mean Dose | Administration Frequency |

| Period 1 | 5 days (inpatient) | Ascending dose escalation[10] | Started at 30 mg, up to 180 mg BID. Day 5 Mean: 350.0±22.4 mg/day[9][11] | Once daily for first 3 days, then twice daily (BID)[10] |

| Period 2 | 5 days (inpatient) | Individualized dose based on Period 1 response[10] | Day 5 Mean: 178.3±123.7 mg/day[11] | Twice daily (BID)[3] |

| Period 3 | 24 weeks (outpatient) | Dose adjustments to maintain eucalcemia[3] | Wide range (5 to 190 mg). Week 24 Mean: 172.0±140 mg/day[3][11] | Twice daily (BID)[3] |

| Long-Term Extension | Up to 2 years | Continued individualized dosing[10] | Not specified | Twice daily (BID)[10] |

Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism

This study evaluated the PTH-independent effects of this compound.

Table 2: Dosing in Phase 2 Proof-of-Concept Study

| Patient Population | Number of Participants | Dosage | Duration | Key Administration Note |

| Post-Surgical Hypoparathyroidism | 10 | 162 mg twice daily (BID)[12][13] | Up to 5 days[12][13] | Calcitriol was discontinued one day prior to the first dose[12][13]. |

Phase 3 CALIBRATE Study (NCT05680818) in ADH1

This pivotal, randomized study compared this compound to standard of care[14].

Table 3: CALIBRATE Phase 3 Study Design

| Study Period | Duration | Treatment Arm | Dosing Strategy |

| Titration Period | 20 weeks | This compound | Dose adjusted to achieve normal blood and urine calcium[14] |

| Standard of Care (SoC) | Continued calcium and/or active Vitamin D[7][14] | ||

| Maintenance Period | 4 weeks | This compound | Maintained dose from titration period[14] |

| Standard of Care (SoC) | Maintained dose from titration period[14] |

Summary of Clinical Efficacy Data

Clinical trials have demonstrated this compound's ability to normalize key biochemical markers in patients with ADH1.

Table 4: Summary of Biochemical Responses to this compound in ADH1 Clinical Trials

| Parameter | Baseline (on Standard of Care) | Post-Encaleret Treatment | Source |

| Albumin-Corrected Blood Calcium | Low (Mean: 7.1 ± 0.4 mg/dL) | Normalized and maintained in the normal range (8.4–10.2 mg/dL)[3][15] | [3][15] |

| 24-Hour Urinary Calcium | High (Mean: 384 ± 221 mg/24h) | Reduced to within the normal range (<250-300 mg/24h)[3][15] | [3][15] |

| Intact Parathyroid Hormone (PTH) | Low (Mean: 6.3 ± 7.8 pg/mL) | Increased to within the normal range (15–65 pg/mL)[3][15] | [3][15] |

| Blood Phosphorus | High end of normal/elevated | Decreased[3] | [3] |